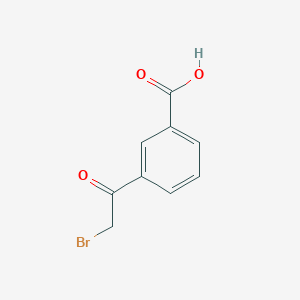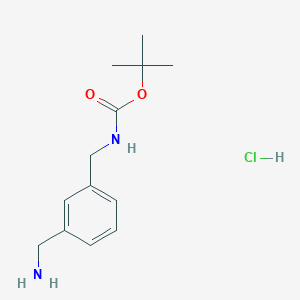
3-(2-bromoacetyl)benzoic Acid
Overview
Description
3-(2-bromoacetyl)benzoic acid (BABA) is an organic compound that is commonly used in laboratory experiments and scientific research. It is a versatile reagent that can be used in a variety of ways, ranging from synthesis to biochemical and physiological studies.
Scientific Research Applications
Extraction and Separation of Lanthanide Ions
3-(2-bromoacetyl)benzoic acid can potentially be used in the extraction and separation of lanthanide ions. This application is significant in the field of separation science, particularly for the extraction of lanthanides from aqueous solutions, which can be crucial in recycling processes, such as extracting lanthanides from spent Ni-MH batteries (Safarbali, Yaftian, & Zamani, 2016).
Synthesis of Bioactive Compounds
The synthesis of novel bioactive compounds is another application area for this compound. It can be used in reactions to construct important skeletons in bioactive molecules, such as the 3-trifluoromethyl isocoumarin skeleton. This type of chemical synthesis has implications in pharmaceutical research, enabling the creation of diverse bioactive compounds (Zhou et al., 2020).
Free Radical Addition to Alkenes
This compound can participate in free radical addition reactions with alkenes. This process, catalyzed by agents like benzoyl peroxide, leads to the formation of alkanolides, which are valuable in various chemical synthesis processes (Nakano, Kayama, & Nagai, 1987).
Molecular Reactivity and Property Studies
Studies on derivatives of benzoic acid, similar to this compound, contribute to the understanding of molecular reactivity and properties. Such research is essential in the field of computational chemistry and material sciences, helping in the prediction of reactivity and the design of new materials (Yadav et al., 2022).
Antibacterial Agent Synthesis
The compound can be used in synthesizing antibacterial agents. The process involves reacting derivatives of this compound with other chemical entities to form compounds with potential antibacterial properties (Abbasi et al., 2022).
Pharmaceutical Research Model
Benzoic acid and its derivatives are model compounds in pharmaceutical research, particularly in the study of drug substances. Research in this area focuses on understanding the thermodynamic phase behavior of such compounds, which is crucial for drug development and formulation (Reschke et al., 2016).
Synthesis of Crown Ethers
Crown ethers, which have applications in host-guest chemistry and ion recognition, can be synthesized using derivatives of this compound. This synthesis involves specific substitutions and reactions to create complex structures like benzo-15-crown-5 (Qiong, 2000).
Antioxidant and Enzyme Inhibition Studies
Research on bromophenols synthesizedfrom benzoic acids, including compounds related to this compound, indicates their potential use in antioxidant activities and enzyme inhibition. These compounds could be significant in developing treatments targeting specific metabolic enzymes (Öztaşkın et al., 2017).
Synthesis of Amino Acid Derivatives
This compound derivatives can be used in the synthesis of amino acid derivatives, particularly β-alanine derivatives. This has implications in medicinal chemistry, particularly in synthesizing compounds that mimic the structure of natural amino acids (Arvanitis et al., 1998).
Solubility Studies
Research on the solubility properties of halogen-substituted benzoic acids, like this compound, provides insights into their behavior in various solvents. Such studies are essential for process design in pharmaceuticals and fine chemicals (Gu et al., 2020).
Synthesis of Heterocyclic Compounds
This compound is used in synthesizing heterocyclic compounds, which are crucial in pharmaceutical research for developing new therapeutic agents. These compounds often exhibit significant biological activities (Hikem-Oukacha et al., 2011).
Cadmium (II) Complex Synthesis
The compound can be used in the synthesis of cadmium (II) complexes, which are analyzed for their potential antifungal and antibacterial activities. This is significant in the development of new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).
Food Science and Additives
Benzoic acid derivatives are also important in food science as naturally occurring compounds in foods and as additives. Their roles range from preservatives to flavoring agents, and their widespread use necessitates understanding their effects and safety (del Olmo, Calzada, & Nuñez, 2017).
Synthetic Methodologies
There are methods developed for the synthesis of γ-lactones using derivatives of this compound. These methodologies are valuable in synthetic organic chemistry for producing compounds with potential pharmaceutical applications (Khan et al., 2003).
Enzyme Inhibition Studies
Studies on compounds synthesized from this compound and related chemicals have shown potential in enzyme inhibition, which is a key area in drug discovery for various diseases (Abbasi et al., 2018).
Cancer Research
This compound derivatives have shown potential in cancer research, particularly in inducing apoptosis in cancer cells. This research contributes to the development of new cancer therapies (Jiang et al., 1998).
Crystal Structure Analysis
The study of the crystal structures of derivatives of this compound contributes to the understanding of molecular interactions and stability, which is crucial in material science and pharmaceuticals (Suchetan et al., 2016).
Safety and Hazards
3-(2-bromoacetyl)benzoic Acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed and causes serious eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure .
properties
IUPAC Name |
3-(2-bromoacetyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEFOVJZNPELQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373577 | |
| Record name | 3-(2-bromoacetyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62423-73-8 | |
| Record name | 3-(2-bromoacetyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromoacetyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)


![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)








